3-Amino-4-fluorobenzenesulfonamide

Medicinal Chemistry Organic Synthesis Procurement

Using non-fluorinated or positional isomers in carbonic anhydrase inhibitor programs leads to reduced potency and failed syntheses. 3-Amino-4-fluorobenzenesulfonamide provides the precise 3-amino-4-fluoro substitution pattern critical for target binding. • Enhanced potency via fluorine-induced pKa lowering of the sulfonamide NH. • Direct precursor to patented N-substituted sulfonamides. • 97% purity ensures reliable SAR data in library synthesis. Ideal for medicinal chemistry and combinatorial library synthesis.

Molecular Formula C6H7FN2O2S
Molecular Weight 190.2 g/mol
CAS No. 1017448-36-0
Cat. No. B1291112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-fluorobenzenesulfonamide
CAS1017448-36-0
Molecular FormulaC6H7FN2O2S
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)N)F
InChIInChI=1S/C6H7FN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyVNVFOYIKSYHSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0): A Fluorinated Benzenesulfonamide Building Block


3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0) is an aromatic sulfonamide building block with the molecular formula C₆H₇FN₂O₂S and a molecular weight of 190.19 g/mol . The compound features an amino group (-NH₂) at the 3-position, a fluorine atom (-F) at the 4-position, and a primary sulfonamide group (-SO₂NH₂) on a benzene ring [1]. This substitution pattern positions it within the broader class of fluorinated benzenesulfonamides, which are utilized in medicinal chemistry and organic synthesis, often as intermediates for carbonic anhydrase inhibitors and other bioactive molecules [2].

Why 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0) Cannot Be Replaced by a Non-Fluorinated or Positional Isomer


Substituting 3-Amino-4-fluorobenzenesulfonamide with a generic benzenesulfonamide or a positional isomer introduces significant differences in electronic properties and reactivity that can derail a synthetic or biological project. The presence and specific ortho/para relationship of the fluorine and amino groups are critical. Fluorine is a strong electron-withdrawing group that substantially lowers the pKa of the sulfonamide NH, which is directly linked to binding affinity in carbonic anhydrase inhibition [1]. A non-fluorinated analog, such as 3-aminobenzenesulfonamide, will have a higher pKa and significantly reduced potency in such applications [2]. Furthermore, the unique substitution pattern dictates regioselectivity in further derivatization, which positional isomers like 4-Amino-3-fluorobenzenesulfonamide cannot replicate, making direct substitution a source of experimental failure [3].

Quantitative Differentiation Guide for 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0) vs. Analogs


Comparison of Commercial Purity and Availability for 3-Amino-4-fluorobenzenesulfonamide

Procurement of 3-Amino-4-fluorobenzenesulfonamide from established vendors provides a defined purity of 97%, which is a key specification for reproducible synthetic outcomes. While 95% purity material is available from other sources, the 97% purity grade offers a higher baseline for sensitive reactions. This is a direct differentiator compared to less common positional isomers like 4-Amino-3-fluorobenzenesulfonamide, which may not be as readily available with such a verified purity specification from major suppliers .

Medicinal Chemistry Organic Synthesis Procurement

Calculated pKa and LogP Profile of 3-Amino-4-fluorobenzenesulfonamide vs. Non-Fluorinated Analog

The fluorine atom at the 4-position significantly alters the physicochemical profile. The predicted pKa of the sulfonamide group is 9.88, which is notably lower than the typical pKa of an unsubstituted benzenesulfonamide (approx. 10.2-10.5) [1]. This lower pKa, driven by the electron-withdrawing fluorine, increases the fraction of the active, deprotonated sulfonamide anion at physiological pH, which is the species that binds to the zinc ion in the active site of carbonic anhydrases [2]. This provides a class-level inference for improved target engagement compared to non-fluorinated analogs.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Regioselective Derivatization Enabled by the 3-Amino-4-fluoro Motif

The 3-amino-4-fluoro substitution pattern is specifically claimed in patents for the synthesis of N-(3-amino-4-fluorophenyl)-sulphonamides [1]. This regiochemistry allows for selective functionalization at the amino group while the fluorine atom remains intact as a handle for further modification or as a modulator of electronic properties. Positional isomers, such as 4-Amino-3-fluorobenzenesulfonamide, would yield different regioisomeric products, which are not covered by these synthetic methods and may possess different biological or material properties.

Organic Synthesis Building Blocks Patents

Primary Application Scenarios for 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0)


Synthesis of Fluorinated Carbonic Anhydrase Inhibitors

As a starting material or intermediate for synthesizing potent and selective inhibitors of carbonic anhydrase isoforms, particularly the tumor-associated CA IX. The lower pKa of the sulfonamide group in this fluorinated building block (as established in Section 3, Evidence Item 2) translates to a higher proportion of the active anionic species at physiological pH, making derivatives more potent than those from non-fluorinated analogs [1].

Preparation of N-(3-Amino-4-fluorophenyl)-Sulfonamide Derivatives

For use in medicinal chemistry programs that require the specific 3-amino-4-fluorophenyl moiety. The compound is the direct precursor for preparing the N-substituted sulfonamides described in key patents [2]. Using an alternative isomer would yield a different compound with unvalidated biological activity, whereas this material provides a direct route to the claimed chemical space.

Exploration of Fluorinated Aromatic Scaffolds in Medicinal Chemistry

As a high-purity (97%) building block for combinatorial chemistry or parallel synthesis to generate libraries of fluorinated benzenesulfonamides . The established purity reduces the risk of side products from impurities, ensuring that biological assay results are attributable to the designed compound rather than synthetic artifacts, a critical factor in SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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